2-fluoro-N-hydroxybenzenecarboximidoyl chloride

Übersicht

Beschreibung

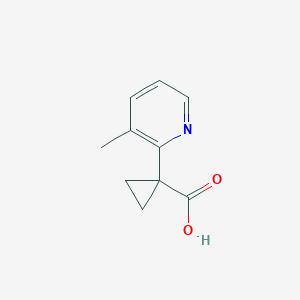

“2-fluoro-N-hydroxybenzenecarboximidoyl chloride” is a chemical compound with the CAS Number: 1402390-94-6 . It has a molecular weight of 173.57 and is typically in solid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5ClFNO/c8-7(10-11)5-3-1-2-4-6(5)9/h1-4,7H . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 173.57 , and its InChI code is 1S/C7H5ClFNO/c8-7(10-11)5-3-1-2-4-6(5)9/h1-4,7H .Wissenschaftliche Forschungsanwendungen

Activating Hydroxyl Groups of Polymeric Carriers

4-Fluorobenzenesulfonyl chloride, a compound similar in reactivity to 2-fluoro-N-hydroxybenzenecarboximidoyl chloride, has been used for the covalent attachment of biologicals to solid supports. This activation process is crucial for bioconjugation applications, enabling the creation of functionalized materials for therapeutic and diagnostic purposes. The activated solid supports can be used immediately or stored, showing excellent retention of biological activity when biologicals are attached (Chang, Gee, Smith, & Lake, 1992).

Synthesis of Fluoroalkyl Aryl Esters and Ethers

The study on the facile preparation of [18F]fluoroethanol and 3-[18F]fluoropropanol demonstrates their application as nucleophiles in the synthesis of fluoroalkyl aryl esters and ethers, compounds of interest in developing positron emission tomography (PET) tracers. This research highlights the potential of fluoro-containing compounds in the synthesis of radiotracers for diagnostic imaging (Pan et al., 2013).

Development of Improved Synthetic Routes

Research focused on the synthesis of fluoro-containing polymers and monomers illustrates the utility of fluoro-containing reagents in material science. The improved synthetic route for a phenylquinoxaline monomer showcases the versatility of such compounds in the development of new materials with enhanced properties (Baek & Harris, 2005).

Synthesis and Physico-Chemical Properties of N-Aryloxy-phthalimide Derivatives

The synthesis of N-aryloxy-phthalimide derivatives from N-hydroxyphthalimide and reactive fluoro- or chloro-nitroaryl derivatives illustrates the application of fluoro-containing compounds in the creation of novel materials. These derivatives were characterized and evaluated for their physico-chemical properties, providing insights into their potential applications in various fields (Tudose et al., 2010).

Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants

The use of "fluorous" aryl tin reactants in Stille coupling reactions demonstrates the role of fluoro-containing compounds in facilitating organic synthesis, particularly in the development of biphenyl compounds. This research highlights the efficiency and environmental benefits of using fluorous phases in chemical reactions (Hoshino, Degenkolb, & Curran, 1997).

Safety and Hazards

While specific safety and hazard information for “2-fluoro-N-hydroxybenzenecarboximidoyl chloride” was not found, it’s important to note that handling any chemical compound should be done with appropriate safety measures. This includes wearing protective clothing and working in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-fluoro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-7(10-11)5-3-1-2-4-6(5)9/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFCDAXBGQWNIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole](/img/structure/B3101777.png)

![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B3101802.png)

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B3101810.png)

![Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]](/img/structure/B3101818.png)

![(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B3101822.png)